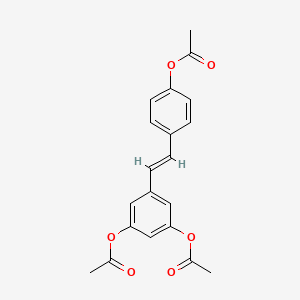
三乙酰白藜芦醇
描述
Triacetylresveratrol (TRES) is an acetylated analog of resveratrol, a naturally occurring polyphenol with various bioactivities, including potential anticancer properties. TRES is synthesized by acetylating the hydroxyl groups of resveratrol, which enhances its bioavailability compared to its parent compound . This modification has been shown to improve pharmacokinetic properties, such as prolonged half-life and enhanced area under the curve (AUC) in plasma pharmacokinetics . TRES has been investigated for its effects on cell proliferation, apoptosis, and signaling pathways in cancer cells, as well as its potential as an immunomodulator in cancer immunotherapy .
Synthesis Analysis
The synthesis of TRES involves the acetylation of resveratrol's hydroxyl groups. This process has been shown to improve the compound's pharmacokinetic properties, such as increasing its half-life and AUC, which are important factors for its effectiveness as a drug . Additionally, a practical synthesis method for large quantities of resveratrol 3-O-β-D-glucuronide has been developed using selective deacetylation of resveratrol triacetate, indicating the versatility of acetylated resveratrol derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of TRES is characterized by the addition of acetyl groups to the hydroxyl groups of resveratrol. This structural modification is significant as it affects the compound's bioavailability and biological activity. For instance, TRES has been found to inhibit the phosphorylation of STAT3 and NFκB, down-regulate Mcl-1, and up-regulate Bim and Puma in pancreatic cancer cells, similar to resveratrol . Moreover, the acetylated derivatives of resveratrol have been shown to be less susceptible to oxidative discoloration, which is beneficial for their stability and use in various applications .
Chemical Reactions Analysis
TRES, as an acetylated derivative of resveratrol, undergoes specific chemical reactions that influence its biological activity. For example, it has been observed that TRES can be converted back to resveratrol within cells, which suggests that its antiproliferative effects may be due to this bioconversion . Additionally, the acetylation of resveratrol has been associated with the inhibition of melanogenesis, indicating that TRES and similar compounds can affect cellular processes through their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of TRES contribute to its biological effects. Its increased bioavailability compared to resveratrol suggests that the acetylation of hydroxyl groups significantly alters its solubility and absorption . TRES's ability to increase the content of resveratrol in the lung significantly, as well as its distribution in major tissues such as the liver, spleen, heart, and lung, demonstrates its potential for targeted therapeutic applications . Furthermore, the acetylated derivatives of resveratrol and oxyresveratrol have been found to be less susceptible to oxidative discoloration, which is an important consideration for their stability and use in cosmetic and therapeutic products .
科学研究应用
抗癌潜力
三乙酰白藜芦醇 (TRES) 显示出作为抗癌剂的显着潜力。研究表明其在抑制细胞增殖和诱导癌细胞凋亡方面有效。例如,TRES 抑制细胞活力并诱导胰腺癌细胞凋亡,类似于白藜芦醇,但具有更高的生物利用度。它还影响 STAT3 和 NFκB 等关键信号通路的分子变化 (段等人,2016)。另一项研究表明,TRES 通过 STAT3 信号通路抑制非小细胞肺癌 A549 细胞的增殖并诱导凋亡 (纪等人,2017)。
皮肤健康和抗衰老
TRES 与大麻二酚相结合可提高皮肤成纤维细胞的活力,恢复伤口愈合活性,减少代谢功能障碍,并改善衰老成纤维细胞中的核结构。这表明在皮肤年轻化中具有潜在作用 (格拉西姆丘克等人,2022)。在化妆品应用中,白藜芦醇三乙酸酯等 TRES 衍生物在不引起皮肤刺激的情况下显示出在人体皮肤美白方面的希望 (柳等人,2015)。
抗病毒作用
研究已确定 TRES 对病毒的有效性。例如,TRES 诱导猪流行性腹泻病毒 (PEDV) 感染细胞早期凋亡,表明其作为抗病毒剂的潜力 (王等人,2022)。
免疫调节特性
TRES 可能作为免疫调节剂,特别是在肺腺癌免疫治疗中。它已被证明与肺腺癌中与免疫细胞浸润相关的 Sirtuin 2 (SIRT2) 基因相互作用并可能调节它,表明其在增强免疫疗法有效性中的作用 (何等人,2023)。
对细胞机制的影响
已观察到 TRES 在各种癌细胞系中调节 p53 和细胞增殖,表明其对关键细胞机制的影响以及在癌症治疗中的潜在治疗应用 (谢等人,2011; 谢等人,2011)。
寄生虫学应用
TRES 在控制锥虫病原体等寄生虫的基因表达和生物过程中显示出希望,为开发新的抗寄生虫药物提供了潜在途径 (坎波,2016)。
作用机制
Target of Action
Triacetylresveratrol, an acetylated analog of resveratrol, primarily targets Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to play a significant role in cellular processes like aging, transcription, and apoptosis . Triacetylresveratrol also interacts with Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NFκB) .
Mode of Action
Triacetylresveratrol demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB, leading to a decrease in their activity . This compound also down-regulates Mcl-1, an anti-apoptotic protein, and up-regulates pro-apoptotic proteins Bim and Puma .
Biochemical Pathways
Triacetylresveratrol affects several biochemical pathways. It plays a role in the mTOR and AMPK signaling networks , which are crucial for cellular processes like protein synthesis and energy metabolism. It also impacts the STAT3 and NFκB signaling pathways , which are involved in processes like cell growth and immune response. Furthermore, it might regulate the Epithelial-to-Mesenchymal Transition (EMT) process in cancer cells .
Pharmacokinetics
Triacetylresveratrol exhibits higher bioavailability compared to resveratrol . This is due to its acetylated structure, which enhances its absorption and stability. Less than 1% of the drug-related material remains intact relative to key metabolites in plasma and urine .
Result of Action
Triacetylresveratrol inhibits cell viability and induces apoptosis in a concentration and incubation time-dependent manner . It suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in cells . These actions lead to the inhibition of cellular melanogenesis and the potential prevention and treatment of certain types of cancer .
Action Environment
The action, efficacy, and stability of triacetylresveratrol can be influenced by various environmental factors. In general, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of many compounds
未来方向
属性
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triacetylresveratrol | |
CAS RN |
42206-94-0 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetylresveratrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of triacetylresveratrol (3,5,4'-tri-O-triacetylresveratrol)?
A1: While the exact mechanism is still under investigation, research suggests that triacetylresveratrol exerts its effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, in non-small cell lung cancer A549 cells, triacetylresveratrol was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 and ultimately promoting apoptosis. [] Additionally, triacetylresveratrol exhibits potent agonist activity towards Sirtuin 2 (SIRT2), a protein implicated in various cellular processes including aging and cancer. []
Q2: Has triacetylresveratrol demonstrated any promising activity in preclinical cancer models?
A2: Yes, triacetylresveratrol has shown potential in preclinical studies using glioblastoma models. In a study utilizing three-dimensional cultures of human brain microvascular endothelial cells, triacetylresveratrol disrupted the tumor-promoting effects of the glioblastoma perivascular stem cell niche. [] Furthermore, in vivo experiments demonstrated that triacetylresveratrol significantly inhibited intracranial tumor growth and improved survival rates in mice. []
Q3: Has triacetylresveratrol been investigated as a potential inducer of phase II detoxification enzymes?
A3: Yes, high-throughput screening studies have identified triacetylresveratrol as a potential inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme. [, , , ] In both primary and immortalized human bronchial epithelial cells, triacetylresveratrol increased NQO1 mRNA and protein expression. [, ] While its effect on NQO1 induction appears less potent compared to other identified compounds, triacetylresveratrol stands out due to its low toxicity profile. [, ]
Q4: Are there any studies exploring the potential of triacetylresveratrol in combination therapies?
A4: Research suggests that triacetylresveratrol may serve as a valuable addition to immunotherapy regimens for lung adenocarcinoma (LUAD). [] Given its positive correlation with immune cell infiltration in LUAD and its ability to enhance the expression of immune checkpoint molecule PD-1, triacetylresveratrol holds promise as a potential immunomodulator when combined with anti-PD-1 therapies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)
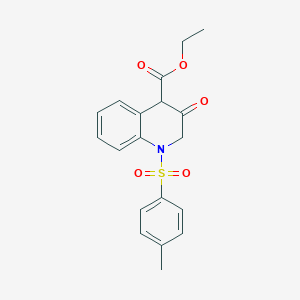
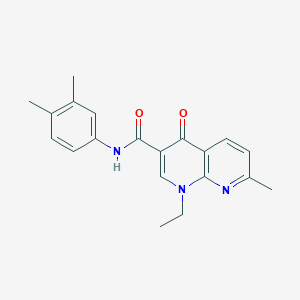
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)
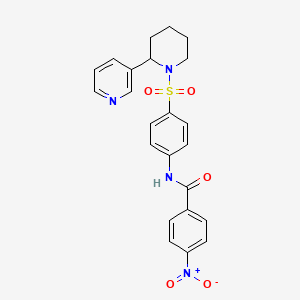
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)
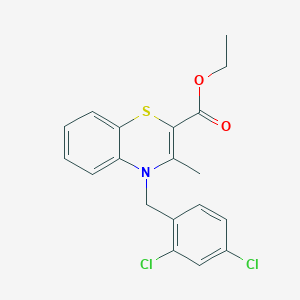
![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)



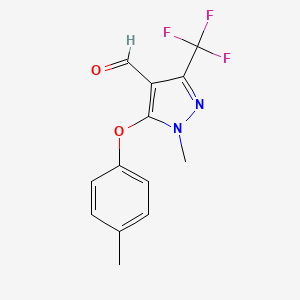
![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)